Bromotrimethyl-p-benzoquinone
Overview
Description
Bromotrimethyl-p-benzoquinone, also known as 2-Bromo-3,5,6-trimethyl-p-benzoquinone, is an organic compound with the molecular formula C9H9BrO2. It is a derivative of p-benzoquinone, characterized by the presence of bromine and three methyl groups attached to the quinone ring. This compound is known for its strong oxidizing properties and is widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromotrimethyl-p-benzoquinone can be synthesized through the bromination of trimethylhydroquinone. The reaction typically involves the use of bromine or benzyltrimethylammonium tribromide as the brominating agent in an aqueous acetic acid medium at a temperature of around 40°C for approximately 5 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Bromotrimethyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to aldehydes or ketones.
Reduction: The compound can be reduced to its corresponding hydroquinone derivative under suitable conditions.
Substitution: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Trimethylhydroquinone.
Substitution: Various substituted quinones depending on the nucleophile used.
Scientific Research Applications
Bromotrimethyl-p-benzoquinone is extensively used in scientific research due to its unique chemical properties:
Chemistry: It serves as a powerful oxidizing agent in organic synthesis, facilitating various oxidation reactions.
Biology: The compound is used in studies related to redox biology and oxidative stress.
Medicine: Research on this compound includes its potential use in developing new therapeutic agents due to its ability to modulate redox reactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of bromotrimethyl-p-benzoquinone involves its ability to undergo redox cycling. The compound can accept and donate electrons, making it an effective oxidizing agent. It interacts with various molecular targets, including thiol groups in proteins, leading to the formation of disulfide bonds and modulation of protein function. This redox activity is crucial in its applications in chemistry and biology .
Comparison with Similar Compounds
p-Benzoquinone: The parent compound of bromotrimethyl-p-benzoquinone, lacking the bromine and methyl groups.
Chlorotrimethyl-p-benzoquinone: Similar structure but with chlorine instead of bromine.
Trimethylhydroquinone: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity compared to its analogs. The methyl groups also contribute to its stability and solubility, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-bromo-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-4-5(2)9(12)7(10)6(3)8(4)11/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXCEMCFRJWMJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288522 | |
Record name | bromotrimethyl-p-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-68-6 | |
Record name | p-Benzoquinone, bromotrimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bromotrimethyl-p-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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